molecular formula C8H16O2 B13616300 1-Cyclohexylethane-1,2-diol CAS No. 59411-58-4

1-Cyclohexylethane-1,2-diol

Cat. No.: B13616300
CAS No.: 59411-58-4
M. Wt: 144.21 g/mol
InChI Key: ZXXFBCPKEVLRTI-UHFFFAOYSA-N
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Description

1-Cyclohexylethane-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its unique structure, where a cyclohexyl group is attached to an ethanediol backbone. It has a molecular weight of 144.211 g/mol and is often used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexylethane-1,2-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction typically occurs under mild conditions and yields the desired diol with high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexylethylene oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired diol product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alkanes and alcohols.

    Substitution: Halogenated compounds and other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-cyclohexylethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In oxidation reactions, the diol undergoes cleavage to form aldehydes or ketones, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclohexylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-8(10)7-4-2-1-3-5-7/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFBCPKEVLRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452018
Record name 1,2-Ethanediol, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59411-58-4
Record name 1,2-Ethanediol, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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